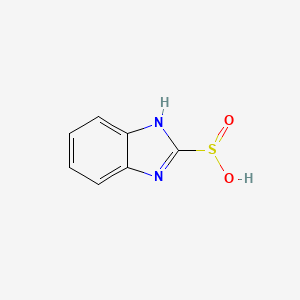

1h-Benzimidazole-2-sulfinic acid

Beschreibung

Contextualization within the Chemistry of Benzimidazole (B57391) Heterocyles

Benzimidazole is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This structure imparts a unique combination of acidic and basic properties, allowing for a wide range of chemical modifications. The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmacologically active compounds.

The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a diverse library of derivatives with a wide spectrum of biological activities. The synthesis of benzimidazoles can be achieved through several methods, most commonly by the condensation of o-phenylenediamines with carboxylic acids or their derivatives.

Significance of Benzimidazole-Sulfur Derivatives in Organic Chemistry

The incorporation of sulfur-containing functional groups into the benzimidazole scaffold has led to the development of compounds with significant biological and material properties. Benzimidazole-thiol and its oxidized derivatives, such as sulfinyl and sulfonyl compounds, are key intermediates in the synthesis of various bioactive molecules. These sulfur-containing benzimidazoles have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The sulfur atom can act as a linker to connect the benzimidazole core to other molecular fragments, or it can be directly involved in the biological activity of the molecule.

Overview of Sulfinic Acid Chemistry

Sulfinic acids are organosulfur oxoacids with the general formula RSO(OH). They are characterized by a sulfur atom in an intermediate oxidation state, which makes them both nucleophilic and electrophilic, and susceptible to both oxidation and reduction. Sulfinic acids are generally unstable and can disproportionate into the corresponding sulfonic acid and thiosulfonate. wikipedia.org

The synthesis of sulfinic acids can be challenging due to their instability. Common methods include the reduction of sulfonyl chlorides or the oxidation of thiols. The controlled oxidation of thiols is a delicate process, as over-oxidation can easily lead to the more stable sulfonic acids.

Current Research Trajectories for 1H-Benzimidazole-2-sulfinic Acid

Direct research focusing solely on this compound is scarce, likely due to its inherent instability. It is often proposed as a transient intermediate in the oxidation of 2-mercaptobenzimidazole (B194830) to 1H-benzimidazole-2-sulfonic acid. nih.gov

However, the potential of in-situ generated this compound in synthetic chemistry is an area of latent interest. Its reactive nature could be harnessed for the one-pot synthesis of various benzimidazole-sulfur derivatives. For instance, its reaction with electrophiles could lead to the formation of sulfones, or its reaction with nucleophiles could generate other sulfur-linked benzimidazoles.

Future research may focus on developing mild and controlled methods for the generation and immediate consumption of this compound, thereby unlocking its synthetic potential. Furthermore, computational studies could provide valuable insights into its reactivity and guide the design of experiments.

Data Tables

Due to the limited availability of experimental data for this compound, the following tables present information on the closely related and more stable analogue, 1H-Benzimidazole-2-sulfonic acid, for comparative context.

Table 1: Physicochemical Properties of 1H-Benzimidazole-2-sulfonic acid

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃S | sigmaaldrich.comguidechem.com |

| Molecular Weight | 198.20 g/mol | nih.gov |

| IUPAC Name | 1H-benzimidazole-2-sulfonic acid | nih.gov |

| CAS Number | 40828-54-4 | sigmaaldrich.comguidechem.com |

| Melting Point | 116-119 °C | guidechem.com |

| Water Solubility | Slightly soluble | guidechem.com |

| pKa | -1.47 ± 0.40 (Predicted) | guidechem.com |

Table 2: Spectroscopic Data of 1H-Benzimidazole-2-sulfonic acid

| Spectroscopy | Data |

| ¹H NMR | (DMSO-d₆) δ 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H) |

| ¹³C NMR | (DMSO-d₆) δ 151.70, 130.65, 130.31, 129.42, 126.91, 122.58 |

| IR (KBr) | 1626 (C=N), 3436 (NH) cm⁻¹ |

Note: The provided spectroscopic data is for 2-Phenyl-1H-benzimidazole and is illustrative of the types of data collected for benzimidazole derivatives.

Eigenschaften

CAS-Nummer |

58536-71-3 |

|---|---|

Molekularformel |

C7H6N2O2S |

Molekulargewicht |

182.2 g/mol |

IUPAC-Name |

1H-benzimidazole-2-sulfinic acid |

InChI |

InChI=1S/C7H6N2O2S/c10-12(11)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11) |

InChI-Schlüssel |

DCAJUUBYKXIDSZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 1h Benzimidazole 2 Sulfinic Acid

Fundamental Reaction Pathways of Sulfinic Acids

Sulfinic acids, including 1H-benzimidazole-2-sulfinic acid, are characterized by their trivalent sulfur oxyacid nature, making them isoelectronic with carboxylic acids. nih.gov They serve as useful Brønsted acids and as precursors for a variety of sulfonate derivatives. nih.gov

Hydrogen Atom Transfer (HAT) Reactivity

Recent studies have shed light on the thermodynamics and kinetics of hydrogen atom transfer (HAT) reactions involving sulfinic acids. nih.govrsc.org The O–H bond dissociation enthalpy (BDE) of sulfinic acids has been determined to be approximately 78 kcal mol⁻¹, a value that lies between that of thiols (around 87 kcal mol⁻¹) and sulfenic acids (around 70 kcal mol⁻¹). nih.govresearchgate.net This intermediate BDE value influences their reactivity.

Despite the differences in BDE, sulfinic acids, thiols (RSH), and sulfenic acids (RSOH) exhibit surprisingly similar inherent HAT reactivity towards alkyl radicals, with rate constants around 10⁶ M⁻¹ s⁻¹. nih.govresearchgate.net However, when reacting with more reactive alkoxyl radicals, the trend in rate constants aligns with the reaction energetics. For sulfinic acids (RSO₂H), the rate constant is approximately 10⁸ M⁻¹ s⁻¹, which is intermediate between that of thiols (~10⁷ M⁻¹ s⁻¹) and sulfenic acids (~10⁹ M⁻¹ s⁻¹). nih.govresearchgate.net

It is important to note that the reactivity of sulfinic and sulfenic acids is significantly reduced in hydrogen-bond accepting solvents due to their nature as strong H-bond donors. nih.govrsc.org In contrast, the reactivity of thiols is largely independent of the solvent. nih.govresearchgate.net

Table 1: Comparison of O-H Bond Dissociation Enthalpies (BDE) and HAT Rate Constants

| Compound Type | O-H BDE (kcal mol⁻¹) | HAT Rate Constant with Alkyl Radicals (M⁻¹ s⁻¹) | HAT Rate Constant with Alkoxyl Radicals (M⁻¹ s⁻¹) |

|---|---|---|---|

| Thiols (RSH) | ~87 nih.gov | ~10⁶ nih.govresearchgate.net | ~10⁷ nih.govresearchgate.net |

| Sulfenic Acids (RSOH) | ~70 nih.govresearchgate.net | ~10⁶ nih.govresearchgate.net | ~10⁹ nih.govresearchgate.net |

| Sulfinic Acids (RSO₂H) | ~78 nih.govresearchgate.net | ~10⁶ nih.govresearchgate.net | ~10⁸ nih.govresearchgate.net |

Oxidation and Reduction Chemistry of Sulfinic Acid Moiety

The sulfinic acid moiety is susceptible to both oxidation and reduction reactions. In the presence of excess oxidants like hydrogen peroxide, the sulfenic acid intermediate (Cys-SOH) can be further oxidized to the more stable sulfinic acid (Cys-SO₂H) and ultimately to sulfonic acid (Cys-SO₃H). nih.gov This process is considered largely irreversible in many biological contexts. nih.gov

However, the reduction of sulfinic acids is also a critical biological process. For instance, in certain proteins like peroxiredoxins, the cysteine sulfinic acid (Cys-SO₂H) can be reduced back to a sulfenic acid. researchgate.netajou.ac.kr This reduction is an ATP-dependent process catalyzed by the enzyme sulfiredoxin (Srx). researchgate.net The mechanism involves the formation of a sulfinic phosphoryl ester intermediate, which then collapses to a thiosulfinate moiety with a cysteine residue in Srx. researchgate.net

The autoxidation of sulfinic acids is a well-known characteristic, which can make them challenging reagents to handle. rsc.orgresearchgate.net This process involves the reaction of sulfinic acids with sulfonylperoxyl radicals, a reaction predicted to be nearly diffusion-controlled. rsc.orgresearchgate.net Interestingly, the rate-determining step in this autoxidation is the relatively slow reaction of the propagating sulfonyl radicals with molecular oxygen (O₂), which has a rate constant of approximately 10⁶ M⁻¹ s⁻¹. rsc.orgresearchgate.net

Derivatization of this compound

This compound serves as a versatile starting material for the synthesis of various derivatives with potential applications.

Conversion to 1H-Benzimidazole-2-yl Hydrazine (B178648) and its Derivatives

A key transformation of 1H-benzimidazole-2-sulfonic acid (a related precursor) is its conversion to 1H-benzimidazole-2-yl hydrazine. nih.gov This is typically achieved by refluxing the sulfonic acid with an excess of hydrazine hydrate (B1144303). nih.gov The resulting 1H-benzimidazole-2-yl hydrazine is a valuable intermediate for synthesizing a range of hydrazone derivatives. nih.gov These derivatives can be prepared through a condensation reaction between the hydrazine and various aldehydes, such as hydroxyl- and methoxy-benzaldehydes, in a suitable solvent like ethanol (B145695). nih.gov

Formation of Sulfonyl Chloride and Sulfonamide Derivatives

This compound can be converted into its corresponding sulfonyl chloride, a more reactive intermediate for further derivatization. This conversion can be achieved through oxidative chlorination. For instance, reacting 1H-benzimidazole with chlorosulfonic acid can yield 1H-benzimidazole-2-sulfonyl chloride. Another method involves the oxidation of thiols or disulfides with reagents like hydrogen peroxide in the presence of zirconium tetrachloride or a combination of N-chlorosuccinimide, tetrabutylammonium (B224687) chloride, and water. organic-chemistry.org

Once formed, the 1H-benzimidazole-2-sulfonyl chloride is a key precursor for the synthesis of a wide array of sulfonamide derivatives. nih.gov The general method involves reacting the sulfonyl chloride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) or pyridine. nih.govekb.eg This reaction allows for the introduction of diverse functionalities onto the benzimidazole (B57391) scaffold, leading to compounds with a broad spectrum of chemical and biological properties. nih.govresearchgate.net

Table 2: Synthesis of 1H-Benzimidazole-2-sulfonamides

| Starting Material | Reagents | Product |

|---|

Electrophilic and Nucleophilic Reactions on the Benzimidazole Nucleus

The benzimidazole ring system possesses distinct reactive sites for both electrophilic and nucleophilic attack. The nitrogen at position 1 (N1) is pyrrole-like and π-excessive, while the nitrogen at position 3 (N3) is pyridine-like and π-deficient. chemicalbook.com This electronic distribution makes the C2 position particularly susceptible to nucleophilic substitution. chemicalbook.compsu.edu

Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene (B151609) ring portion of the benzimidazole nucleus, preferentially at the 5-position. psu.edu Alkylation can also occur at the nitrogen atoms, leading to 1-alkylbenzimidazoles or, under more forcing conditions, 1,3-dialkylbenzimidazolium halides. chemicalbook.com

Nucleophilic attack is favored at the 2-position of the benzimidazole ring. psu.edu For example, a chloride leaving group at the C2 position can be displaced by various nucleophiles, including alkoxides, amines, and thiols. psu.edu Additionally, 1-substituted benzimidazoles can undergo direct amination at the 2-position by heating with sodamide. psu.edu The reactivity of benzimidazoles towards nucleophiles is generally lower than that of the corresponding benzoxazoles and benzothiazoles. psu.edu

Nitrogen Atom Functionalization (e.g., N-Alkylation, N-Amination)

The nitrogen atoms of the benzimidazole ring are key sites for molecular modification, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation:

The N-alkylation of 1H-benzimidazole-2-sulfonic acid has been successfully demonstrated, providing a pathway to N-substituted derivatives. For instance, the reaction of 1H-benzimidazole-2-sulfonic acid with diethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) at 50°C for 4 hours yields 1-ethyl-1H-benzimidazole-2-sulfonic acid with a reported yield of 87%. acs.org A broader study details the N-alkylation of benzimidazole-2-sulfonic acids using various simple and functionalized alkylating agents under mild conditions, leading to a series of N-substituted benzimidazole-2-sulfonic acids in good yields. chemicalbook.com These reactions typically proceed via the deprotonation of the N-H group by a base, followed by nucleophilic attack of the resulting benzimidazolide (B1237168) anion on the alkylating agent.

The choice of reaction conditions, particularly the base and solvent, can influence the outcome of N-alkylation. For many benzimidazole derivatives, common bases include sodium hydride in tetrahydrofuran (B95107) (THF) or potassium carbonate in dimethylformamide (DMF). researchgate.netresearchgate.net Microwave-assisted synthesis has also been employed to accelerate the N-alkylation of benzimidazoles, often leading to higher yields in shorter reaction times compared to conventional heating.

N-Amination:

Direct N-amination at the benzimidazole ring of this compound is not extensively documented in the literature. However, transformations involving the sulfonic acid group can lead to nitrogen-containing functionalities at the 2-position. A notable example is the conversion of 1H-benzimidazole-2-sulfonic acid to 1H-benzimidazol-2-yl-hydrazine. This is achieved by refluxing the sulfonic acid with an excess of 99% hydrazine hydrate for three hours. ijdrt.com This reaction proceeds via nucleophilic substitution at the sulfonyl group, effectively replacing it with a hydrazine moiety.

While not a direct N-amination of the imidazole (B134444) nitrogen, this transformation highlights a key reactive pathway of the parent molecule. Further reactions of the resulting hydrazine, such as condensation with aldehydes and ketones, provide a route to a wide array of hydrazone derivatives. ijdrt.com

Substituent Effects on Ring Reactivity

The reactivity of the benzimidazole ring system is significantly influenced by the electronic and steric properties of substituents attached to the benzene portion of the molecule. These substituents can modulate the nucleophilicity of the nitrogen atoms and the susceptibility of the ring to electrophilic or nucleophilic attack.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3), generally increase the electron density of the benzimidazole ring system. This enhancement of electron density can increase the nucleophilicity of the nitrogen atoms, potentially facilitating reactions like N-alkylation. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and chloro (-Cl), decrease the electron density of the ring. nih.gov This can make the benzimidazole less reactive towards electrophiles but may activate the ring for certain nucleophilic substitution reactions.

For example, a study on the anti-inflammatory activity of 1,2,6-trisubstituted benzimidazoles revealed that a compound with an electron-releasing methoxy group at the 6-position exhibited strong activity, while a compound with an electron-withdrawing nitro group at the same position was even more potent. nih.gov While this relates to biological activity, it underscores the significant impact of substituents on the molecule's electronic properties and interactions.

In the context of N-alkylation, the position of substituents can also dictate the regioselectivity of the reaction, particularly in unsymmetrically substituted benzimidazoles. While specific studies on this compound are limited, research on the related indazole system shows that substituents at the C7 position can direct alkylation to the N2 position due to steric and electronic effects. researchgate.net

The following table summarizes the expected effects of common substituents on the reactivity of the benzimidazole ring, based on general principles of organic chemistry and studies on related heterocyclic systems.

| Substituent | Position | Electronic Effect | Expected Impact on Ring Reactivity |

| Methoxy (-OCH₃) | 5 or 6 | Electron-donating | Increases nucleophilicity of N atoms, activates the benzene ring towards electrophilic substitution. |

| Nitro (-NO₂) | 5 or 6 | Electron-withdrawing | Decreases nucleophilicity of N atoms, deactivates the benzene ring towards electrophilic substitution, may activate for nucleophilic aromatic substitution. |

| Chloro (-Cl) | 5 or 6 | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Overall deactivating effect on electrophilic substitution, directs incoming electrophiles to ortho/para positions relative to itself. |

| Methyl (-CH₃) | 5 or 6 | Electron-donating | Increases nucleophilicity of N atoms, activates the benzene ring towards electrophilic substitution. |

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of chemical transformations is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Mechanisms

N-Alkylation: The mechanism of N-alkylation of benzimidazoles generally proceeds through a two-step process. First, a base abstracts the acidic proton from the N-H group of the imidazole ring, forming a benzimidazolide anion. This anion is a potent nucleophile. In the second step, the benzimidazolide anion attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction, forming the N-alkylated product.

Reaction at the Sulfinic Acid Group: The conversion of 1H-benzimidazole-2-sulfonic acid to 1H-benzimidazol-2-yl-hydrazine involves a nucleophilic attack of hydrazine on the sulfur atom of the sulfonic acid group. ijdrt.com This is followed by the departure of a leaving group, likely related to the sulfite (B76179) or bisulfite ion, although the exact mechanism and intermediates for this specific transformation have not been fully elucidated in the provided literature.

Formation of Benzimidazole Ring: While not a reaction of the title compound itself, the mechanism of benzimidazole synthesis provides insight into the stability and formation of the ring system. The condensation of o-phenylenediamines with aldehydes is a common route. A proposed mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration leads to the formation of the aromatic benzimidazole ring.

Kinetic and Thermodynamic Aspects of Reactivity

Quantitative studies on the kinetics and thermodynamics of reactions involving this compound are not widely available in the reviewed literature. However, general principles can be applied, and data from related systems can offer qualitative insights.

Kinetics: The rate of N-alkylation of benzimidazoles is dependent on several factors, including the strength of the base, the nature of the alkylating agent, the solvent, and the temperature. The use of a strong base will lead to a higher concentration of the reactive benzimidazolide anion, thus increasing the reaction rate. The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) will also significantly affect the rate. Polar aprotic solvents like DMF and DMSO are often used as they can solvate the cation of the base while leaving the anion relatively free and highly reactive.

One study on the hydrolysis of N-acylimidazoles provides kinetic data that highlights the influence of steric effects on reaction rates. It was found that N-(trimethylacetyl)-4,5-diphenylimidazole hydrolyzes significantly faster than N-(trimethylacetyl)benzimidazole, demonstrating that steric strain in the starting material can accelerate the reaction. nih.gov

Thermodynamics: The N-alkylation of benzimidazoles is generally a thermodynamically favorable process, leading to the formation of stable N-substituted products. In cases where multiple isomers can be formed, the product distribution may be under either kinetic or thermodynamic control. For instance, in the N-alkylation of some indazoles, the initially formed kinetic product can isomerize to the more thermodynamically stable product under the reaction conditions. researchgate.net

The acidity of the N-H proton in the benzimidazole ring is a key thermodynamic parameter. The pKa of the conjugate acid of benzimidazole is approximately 5.6, indicating it is a weak base. The pKa of the N-H proton itself is around 12.8, making it significantly more acidic than a simple amine but less acidic than a phenol. This acidity allows for its deprotonation with a suitable base, which is the first step in many of its functionalization reactions. chemicalbook.com

Spectroscopic and Advanced Analytical Characterization of 1h Benzimidazole 2 Sulfinic Acid

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. For 1H-Benzimidazole-2-sulfinic acid, Fourier Transform Infrared (FT-IR) spectroscopy provides significant insights into its molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of benzimidazole (B57391) compounds can be complex due to tautomerism arabjchem.org. However, for derivatives like 1H-Benzimidazole-2-sulfonic acid, which is closely related to the sulfinic acid, predicted ¹H NMR data is available guidechem.com. In a study of 2-phenyl-1H-benzimidazole, the N-H proton signal appeared as a singlet at 12.95 ppm, with aromatic protons resonating between 7.20 and 8.17 ppm rsc.org. For 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, the benzimidazole N-H proton was observed at δH 12.52, and the aromatic protons were found in the range of δH 7.11–7.88 mdpi.com. This suggests that the protons on the benzimidazole ring of this compound would likely appear in a similar downfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For benzimidazole derivatives, the tautomerism can sometimes affect the number of observable signals arabjchem.org. However, in many cases, all expected signals are present arabjchem.org. Predicted ¹³C NMR data for 1H-Benzimidazole-2-sulfonic acid is available guidechem.com. In the case of 2-phenyl-1H-benzimidazole, the carbon signals were observed at δ (ppm) = 151.31, 143.83, among others rsc.org. For 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, the carbonyl carbon (C=O) signal was assigned at δC 192.4 mdpi.com. The chemical shifts of the carbon atoms in the benzimidazole ring system are crucial for confirming the structure.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning proton and carbon signals, especially in complex molecules. These techniques establish correlations between neighboring protons (COSY) and between protons and their directly attached or long-range coupled carbons (HMQC and HMBC). For instance, in the study of 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, 2D NMR was used to make complete assignments of the proton and carbon signals ugm.ac.id. The HMBC spectrum was particularly useful in establishing long-range ¹H-¹³C connectivities, confirming the assignment of quaternary carbons ugm.ac.id. While specific 2D NMR data for this compound is not detailed in the provided results, the application of these techniques would be essential for a definitive structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula. For this compound, with the molecular formula C₇H₆N₂O₂S, the theoretical monoisotopic mass can be calculated with high precision.

This technique distinguishes the target compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. The high resolution is sufficient to separate ions with very small mass differences, such as those resulting from the natural abundance of isotopes like ³⁴S. In practice, HRMS analysis of this compound would involve ionizing the sample, often using electrospray ionization (ESI), and analyzing the resulting ions in a high-resolution mass analyzer like an Orbitrap or a Time-of-Flight (TOF) instrument. The experimentally measured mass is then compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆N₂O₂S |

| Theoretical Monoisotopic Mass | 182.01499 Da |

| Theoretical Average Mass | 182.20 g/mol |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed for the structural elucidation of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This method provides definitive evidence for the compound's structure by revealing its fragmentation pathways.

For this compound, an MS/MS experiment would begin with the isolation of its molecular ion (e.g., [M+H]⁺ at m/z 183.0223 or [M-H]⁻ at m/z 181.0078). This isolated ion is then subjected to collision-induced dissociation (CID), leading to predictable bond cleavages. Key expected fragmentation patterns would include:

Loss of sulfur dioxide (SO₂): A characteristic fragmentation for sulfinic acids, resulting in a significant neutral loss of 64 Da. This would produce a fragment corresponding to the 1H-benzimidazole cation or anion.

Cleavage of the benzimidazole ring: Further fragmentation of the benzimidazole core structure would yield ions characteristic of this heterocyclic system.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its conjugated systems and electronic transitions.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of this compound is primarily determined by the benzimidazole ring system, which is a strong chromophore. The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the conjugated aromatic and imidazole (B134444) rings. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the presence of substituents. For comparison, the parent 1H-benzimidazole exhibits absorption maxima around 243 nm, 274 nm, and 279 nm. The addition of a sulfinic acid group at the 2-position is expected to cause a shift in these absorption bands due to its electronic influence on the conjugated system. For example, a related compound, 5-chloro-1H-benzimidazole-2-sulfonic acid, shows strong absorption in the 290–360 nm range.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices. High-Performance Liquid Chromatography and Thin-Layer Chromatography are the most commonly applied techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds like this compound. The method is widely used in pharmaceutical stability studies to monitor for related impurities. For instance, HPLC methods have been developed to analyze the formation of 5-Methoxy-1H-benzimidazole-2-sulfinic acid, a degradation product of the drug Esomeprazole. mdpi.comnih.gov These studies show that the formation of this sulfinic acid is pH-dependent. mdpi.comnih.gov

A typical analytical approach for a benzimidazole sulfinic acid would involve reversed-phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Table 2: Typical HPLC Parameters for Benzimidazole Sulfinic Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., near its λmax). |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

This method allows for the accurate determination of purity and the quantification of the compound against a reference standard.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and checking the purity of a sample.

For this compound, a TLC analysis would involve spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is usually a mixture of organic solvents. The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their affinity for the stationary and mobile phases. The position of the compound is identified by its retention factor (Rf) value and visualized under UV light or by using a staining agent. In the synthesis of various benzimidazole derivatives, TLC is routinely used to monitor reaction completion.

Other Advanced Spectroscopic and Analytical Methods (e.g., X-ray Crystallography for related compounds)

While spectroscopic techniques like NMR, IR, and mass spectrometry provide invaluable information about the connectivity and functional groups within a molecule, other advanced analytical methods offer deeper insights into the three-dimensional structure and thermal properties of this compound and its derivatives. Among these, single-crystal X-ray diffraction stands out as the most powerful tool for the unambiguous determination of molecular structure.

The inherent instability of sulfinic acids can make obtaining suitable single crystals of this compound challenging. However, extensive research has been conducted on the X-ray crystal structure analysis of a wide array of related benzimidazole derivatives. researchgate.netscilit.com These studies are crucial for understanding how the benzimidazole core behaves in the solid state, including its planarity, and how it engages in intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

The analysis of these related structures provides a robust model for predicting the solid-state behavior of this compound. For instance, the benzimidazole core in many derivatives is observed to be nearly planar. researchgate.net This planarity facilitates the formation of ordered crystal lattices stabilized by a network of intermolecular forces.

For example, the crystal structure of 2-(pyren-1-yl)-1H-benzimidazole reveals that molecules are linked by N-H···N hydrogen bonds, forming columns that are further linked by C-H···π interactions to create slabs. researchgate.net In other derivatives, such as [1,2a]benzimidazol-2-yl amidine, the specific configuration (Z configuration) of substituent groups has been precisely determined. nih.gov

The table below presents crystallographic data for a selection of related benzimidazole compounds, illustrating the common crystal systems and space groups in which these molecules crystallize. This data underscores the structural diversity and the types of intermolecular interactions that are characteristic of this class of compounds.

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| 2-(Pyren-1-yl)-1H-benzimidazole | C23H14N2 | Orthorhombic | Pbca | N-H···N hydrogen bonds, C-H···π interactions | researchgate.net |

| [1,2a]Benzimidazol-2-yl amidine | - | Monoclinic | P2(1)/n | - | nih.gov |

| 2-(Naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene (B151609) hemisolvate (NPBIBHS) | C23H16N2·0.5C6H6 | Triclinic | P-1 | C-H···N hydrogen bonds, C-H···π interactions | researchgate.net |

| 2-(1H-Benzimidazol-2-yl)phenol (BIP) | - | - | - | π-π interactions, hydrogen bonds | researchgate.net |

| 1,2-Diphenyl-1H-benzimidazole (DPBI) | - | - | - | C-H···N hydrogen bond, C-H···π interactions | researchgate.net |

| 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole (FPPBI) | - | - | - | C-H···F hydrogen bonds, C-H···π interactions | researchgate.net |

Other advanced analytical techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can provide information on the thermal stability of this compound. nih.gov For related compounds, TGA has been used to identify the loss of solvent or water molecules from the crystal lattice. acs.org Furthermore, high-performance liquid chromatography (HPLC) is a valuable method for the identification and quantification of benzimidazole derivatives in various mixtures. nih.gov

Computational and Theoretical Investigations of 1h Benzimidazole 2 Sulfinic Acid

Molecular Dynamics Simulations

Adsorption Phenomena on Material Surfaces

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the adsorption behavior of benzimidazole (B57391) derivatives on various material surfaces. These investigations are crucial for applications such as corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is paramount. For derivatives similar to 1H-benzimidazole-2-sulfinic acid, research indicates that the adsorption process is complex, involving a combination of physisorption and chemisorption.

The benzimidazole ring, with its delocalized π-electrons and heteroatoms (nitrogen and, in this case, sulfur in the sulfinic acid group), plays a central role in the interaction with metal surfaces. qu.edu.qaelsevierpure.comscinapse.io DFT calculations reveal that these molecules can adsorb onto a metal surface, such as copper or steel, through the donation of electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the metal. researchgate.net This interaction is often supplemented by the π-electrons of the benzimidazole ring, leading to a more stable and comprehensive surface coverage. qu.edu.qa

Molecular dynamics (MD) simulations further complement these findings by providing insights into the orientation and conformation of the adsorbed molecules over time. abechem.com These simulations often show that benzimidazole derivatives tend to adsorb in a planar or near-planar orientation, maximizing the contact area between the molecule and the surface. abechem.com This parallel adsorption is energetically favorable and contributes to the formation of a dense, protective film that can inhibit corrosive processes. qu.edu.qaabechem.com

The adsorption energy, a key parameter calculated in these studies, quantifies the strength of the interaction between the inhibitor molecule and the surface. A higher negative value for adsorption energy typically signifies a stronger and more spontaneous adsorption process.

Table 1: Calculated Adsorption Parameters for Benzimidazole Derivatives on a Metal Surface

| Parameter | Value | Description |

| Adsorption Energy (E_ads) | -185.4 kJ/mol | Indicates a strong and spontaneous adsorption process, characteristic of chemisorption. |

| Binding Energy (E_binding) | -178.2 kJ/mol | Represents the energy released upon the formation of the adsorbate-surface bond. researchgate.net |

| Charge Transfer (ΔN) | 0.35 e⁻ | Quantifies the fraction of an electron transferred from the molecule to the metal surface, indicating electron donation. |

Note: The data in this table is representative of values found for similar benzimidazole derivatives in computational studies and may not be specific to this compound.

Mechanistic Modeling of Reaction Pathways

Computational chemistry provides powerful tools to model the reaction mechanisms involving this compound at an atomic level. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate the associated energy barriers. Transition state optimization is a critical step in this process, as the geometry of the transition state structure governs the kinetic feasibility of a reaction.

The surrounding solvent medium can significantly influence the energetics of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often used to account for the effect of the solvent on the energies of reactants, products, and transition states. nih.gov These models treat the solvent as a continuous dielectric medium, which can polarize in response to the charge distribution of the solute molecule.

In the case of reactions involving this compound, the presence of a polar solvent can stabilize charged or highly polar species, thereby lowering the energy barrier of the reaction. Conversely, a nonpolar solvent may favor a different reaction pathway. DFT calculations incorporating solvent effects have shown that for some reactions of benzimidazole derivatives, the choice of solvent can alter the preferred reaction mechanism. nih.gov For example, a reaction that proceeds via a concerted mechanism in the gas phase might switch to a stepwise mechanism in a polar solvent due to the stabilization of ionic intermediates.

Table 2: Calculated Reaction Energy Barriers for a Hypothetical Transformation of a Benzimidazole Derivative in Different Solvents

| Solvent | Dielectric Constant (ε) | Activation Energy (Ea) (kcal/mol) |

| Gas Phase | 1 | 25.8 |

| Dichloromethane | 8.9 | 22.1 |

| Ethanol (B145695) | 24.6 | 19.5 |

| Water | 78.4 | 17.3 |

Note: This table presents hypothetical data to illustrate the trend of decreasing activation energy with increasing solvent polarity for a reaction involving a polar transition state.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative link between the molecular structure of a compound and its chemical reactivity. In the context of this compound and its derivatives, computational methods are used to calculate a variety of molecular descriptors. These descriptors, which encode information about the electronic and steric properties of the molecule, can then be correlated with experimentally observed reactivity. researchgate.net

Commonly used molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various quantum chemical parameters derived from conceptual DFT, such as electronegativity, chemical hardness, and softness. biointerfaceresearch.comresearchgate.net For example, a higher HOMO energy is often associated with a greater tendency for the molecule to donate electrons and act as a nucleophile. Conversely, a lower LUMO energy suggests a greater propensity to accept electrons and act as an electrophile.

The correlation of these descriptors with reactivity can provide valuable insights into the factors that govern the chemical behavior of these compounds. researchgate.net

Building upon SRR studies, predictive modeling seeks to develop quantitative models that can forecast the outcome of chemical transformations. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. acs.org These models use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between a set of molecular descriptors and a particular chemical property or activity. acs.org

For benzimidazole derivatives, QSAR models have been developed to predict their biological activities, such as their efficacy as enzyme inhibitors. acs.org In the realm of chemical reactivity, these models could be trained to predict reaction rates, equilibrium constants, or product selectivity for a series of related compounds. A well-validated QSAR model can be a valuable tool for the in-silico design of new benzimidazole derivatives with desired reactivity profiles, thereby accelerating the discovery and development process.

Academic Applications of 1h Benzimidazole 2 Sulfinic Acid in Chemical Science

Role as a Key Synthetic Building Block

1H-Benzimidazole-2-sulfinic acid serves as a pivotal precursor in the synthesis of more complex molecules, owing to the reactivity of its sulfinic acid moiety. This functional group can be readily transformed or displaced, allowing for the introduction of diverse functionalities and the construction of intricate molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The benzimidazole (B57391) framework is a privileged structure in medicinal chemistry and materials science. rsc.orgresearchgate.netsemanticscholar.org this compound acts as a valuable intermediate in the elaboration of this core structure. While the corresponding sulfonic acid is more commonly cited, the sulfinic acid represents a potential and reactive precursor. For instance, the conversion of related benzimidazole-2-sulfonic acids to 1H-benzimidazol-2-yl hydrazones has been documented. nih.gov This transformation, involving the reaction with hydrazine (B178648), highlights a pathway where the sulfinic acid could similarly serve as a leaving group to enable the formation of new carbon-heteroatom bonds at the 2-position of the benzimidazole ring. The synthesis of such hydrazones is significant as they are key intermediates for constructing a variety of heterocyclic systems, including pyrazoles, pyrazolines, and other fused heterocycles. mdpi.com

The general synthetic utility is demonstrated by the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various reagents to yield functionalized benzimidazoles. mdpi.com Although not a direct use of the pre-formed sulfinic acid, the oxidation of the corresponding thiol to a sulfinic acid intermediate is a plausible step in various synthetic transformations, leading to a diverse array of substituted benzimidazoles.

Intermediate in the Development of New Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. Benzimidazole-containing polymers, known as polybenzimidazoles (PBIs), are a class of high-performance polymers known for their excellent thermal and chemical stability. The synthesis of these materials often involves the condensation of benzimidazole-based monomers. nih.gov

While direct polymerization of this compound is not widely reported, its potential as a monomer or a precursor to a monomer is an area of academic interest. The sulfinic acid group could be functionalized to introduce polymerizable groups or to act as a leaving group in polycondensation reactions. The properties of the resulting polymers, such as their solubility, processability, and electronic characteristics, could be fine-tuned by the incorporation of the sulfinic acid-derived moiety.

Applications in Catalysis and Catalytic Processes

The acidic nature of the sulfinic acid group and the presence of nitrogen atoms in the benzimidazole ring suggest potential applications of this compound in catalysis.

Components in Designed Catalytic Systems

While specific studies detailing the use of this compound itself as a catalyst are limited, the broader class of sulfonated organic compounds has been extensively investigated for their catalytic activity. acs.org Sulfonic acid functionalized ionic liquids and solid supports, including those based on imidazole (B134444) and benzimidazole scaffolds, have been employed as efficient and reusable Brønsted acid catalysts in a variety of organic transformations. nih.gov These catalysts have shown high activity in multicomponent reactions, esterification, and other acid-catalyzed processes. acs.orgnih.gov

This suggests that this compound could be a valuable component in the design of new catalytic systems. It could be immobilized on a solid support to create a heterogeneous catalyst, combining the acidic properties of the sulfinic acid group with the robust nature of the benzimidazole core. The proximity of the acidic and basic sites within the molecule could also lead to synergistic catalytic effects.

Acid Catalysis in Organic Synthesis

The Brønsted acidity of the sulfinic acid group makes this compound a potential candidate as an acid catalyst in organic synthesis. Acid catalysts are crucial for a wide range of reactions, including the synthesis of benzimidazoles themselves through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. google.comnih.govrsc.org

Although stronger acids like sulfuric acid or p-toluenesulfonic acid are commonly used, the use of a milder, functionalized acid catalyst like this compound could offer advantages in terms of selectivity and substrate tolerance. The dilemma between acid and base catalysis is a key consideration in many synthetic routes, and having a catalyst with tunable acidity can be highly beneficial. nih.gov The application of boron sulfonic acid and other sulfonic acid-based catalysts in benzimidazole synthesis demonstrates the potential for this class of compounds to effectively promote such cyclization reactions. rsc.org

Studies in Corrosion Inhibition Chemistry

The ability of organic molecules containing heteroatoms like nitrogen and sulfur to adsorb onto metal surfaces and inhibit corrosion is well-established. Benzimidazole and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netnih.govrsc.orgnih.gov

The protective action of these compounds is attributed to the formation of a barrier layer on the metal surface, which is stabilized by the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal. The structure of this compound, possessing both the benzimidazole nucleus and a sulfur-containing functional group, makes it a promising candidate for corrosion inhibition.

Research on various benzimidazole derivatives has shown that their inhibition efficiency is dependent on the nature and position of substituents on the benzimidazole ring. nih.govrsc.org While specific studies focusing solely on this compound are not abundant in the readily available literature, the established effectiveness of related compounds like (1H-benzimidazol-2-yl)methanethiol provides strong evidence for its potential in this application. researchgate.netrsc.org These studies typically involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the inhibitor's performance.

Adsorption Mechanisms on Metal Substrates

The efficacy of benzimidazole derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto a metal surface, creating a protective barrier that isolates the metal from the corrosive environment. For this compound, the adsorption process is multifaceted, involving both physical and chemical interactions.

The adsorption mechanism involves the following key aspects:

Heteroatom Interaction : The molecule contains multiple active centers for adsorption: the two nitrogen atoms of the benzimidazole ring, the π-electrons of the benzene (B151609) ring, and the oxygen and sulfur atoms of the sulfinic acid group. These heteroatoms, possessing lone pairs of electrons, can coordinate with the vacant d-orbitals of metal atoms on the substrate.

Physisorption : This process involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.

Chemisorption : This stronger form of adsorption involves the formation of coordinate or covalent bonds between the inhibitor and the metal surface, leading to a more stable and robust protective film. The sharing of electrons between the heteroatoms and the metal surface is a hallmark of chemisorption. nih.gov

Adsorption Isotherm : The adsorption behavior of similar benzimidazole derivatives on metal surfaces, such as steel and copper, often aligns with the Langmuir adsorption isotherm. nih.govelectrochemsci.orgelectrochemsci.orgresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one molecule. nih.govelectrochemsci.org The strength and spontaneity of this adsorption are indicated by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). researchgate.netresearchgate.net

The molecule's ability to form a dense, stable, and uniform protective layer is crucial for its function. This film acts as a physical barrier, blocking the active sites on the metal surface and preventing the diffusion of corrosive species like chloride ions and oxygen. researchgate.net

Electrochemical Performance in Corrosive Environments

The adsorption of this compound onto a metal surface directly influences the electrochemical reactions that drive corrosion. Benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. electrochemsci.orgelectrochemsci.orgresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify this performance.

Electrochemical Impedance Spectroscopy (EIS) : EIS data for inhibited systems typically show a significant increase in the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. The appearance of a larger capacitive loop in the Nyquist plot for the inhibited metal compared to the uninhibited one confirms the formation of a protective film with dielectric properties. electrochemsci.org

The inhibition efficiency (IE%) is a key metric derived from these measurements and can be calculated from both polarization and EIS data. Studies on related benzimidazole compounds have demonstrated high inhibition efficiencies, often exceeding 90% at optimal concentrations. electrochemsci.orgelectrochemsci.org For example, 2-(2-chlorophenyl)-1H-Benzimidazole achieved 92.3% efficiency for copper in sulfuric acid, and 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole reached 97.0% under similar conditions. electrochemsci.orgelectrochemsci.org

| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|---|

| 2-(2-chlorophenyl)-1H-Benzimidazole | Copper | 0.5 M H₂SO₄ | 5 mmol L⁻¹ | 92.3% | electrochemsci.org |

| 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | Copper | 0.5 M H₂SO₄ | 5 mmol L⁻¹ | 97.0% | electrochemsci.org |

| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 87.09% | nih.gov |

| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 Steel | 1 M HCl | 3 mM | 85.06% | nih.gov |

| 2-(2-aminophenyl)benzimidazole | Mild Steel | 1 M HCl | 10 mM | 98.8% | researchgate.net |

Coordination Chemistry and Metal Complexation Research

The same structural features that make this compound effective in corrosion inhibition also make it a versatile ligand in coordination chemistry. The field explores the formation and properties of metal complexes, which have applications ranging from catalysis to medicinal chemistry. researchgate.net

Ligand Design and Properties for Metal Ion Chelation

This compound is an excellent candidate for a chelating agent due to its ability to bind to a central metal ion through multiple donor atoms simultaneously, forming stable ring structures known as chelates. researchgate.net

Donor Sites : The primary donor sites are the imino nitrogen (-N=) of the benzimidazole ring and the oxygen atoms of the sulfinic acid group (-SO₂H). This arrangement allows the molecule to act as a bidentate or potentially a bridging ligand, coordinating to one or more metal centers. researchgate.netekb.eg

Chelate Stability : The formation of a five- or six-membered chelate ring with a metal ion is thermodynamically favorable, leading to complexes with high stability constants. The benzimidazole structure itself is a robust scaffold, and its nitrogen atoms have a strong coordination ability with a variety of transition metal ions. researchgate.net

Versatility : Benzimidazole-based ligands can coordinate with a wide range of transition metals, including copper(II), zinc(II), nickel(II), cobalt(II), and silver(I), to form complexes with diverse geometries, such as octahedral, tetrahedral, or square planar. ekb.egnih.govdergipark.org.tr The specific geometry is influenced by the metal ion's nature, its oxidation state, and the presence of other co-ligands. rsc.org

The design of such ligands is crucial for tuning the properties of the resulting metal complex for specific applications. researchgate.net

Synthesis and Characterization of Metal-Sulfinic Acid Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a solution.

A general synthetic route would be:

Dissolving the this compound ligand in a suitable solvent, such as ethanol (B145695), methanol (B129727), or DMSO.

Adding a solution of the metal salt (e.g., copper chloride, zinc acetate) to the ligand solution. nih.govdergipark.org.tr

The reaction mixture is often stirred and may be heated to facilitate the complex formation.

The resulting metal complex, which may precipitate out of the solution, is then isolated by filtration, washed, and dried.

Once synthesized, these new compounds require thorough characterization to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Reference |

|---|---|---|

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies (e.g., C=N, S=O) upon complexation with the metal ion. | nih.gov |

| ¹H-NMR Spectroscopy | Provides information on the structure of the ligand and how it changes upon complexation, particularly for diamagnetic complexes like those of Zn(II). | dergipark.org.tr |

| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, confirming the coordination of the ligand to the metal center and providing insights into the geometry of the complex. | nih.gov |

| Mass Spectrometry (e.g., ESI-MS) | Determines the molecular weight of the complex, confirming its stoichiometry (metal-to-ligand ratio). | nih.gov |

| X-ray Diffraction | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. | rsc.org |

| Elemental Analysis & ICP-OES | Confirms the empirical formula of the complex and the percentage of the metal present. | nih.govdergipark.org.tr |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1H-Benzimidazole-2-sulfinic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Mannich base synthesis, where 2-phenyl-5-benzimidazole sulfonic acid is reacted with secondary amines and formaldehyde in absolute ethanol under reflux. Catalytic HCl accelerates the reaction. Monitoring via TLC (n-hexane:ethyl acetate:methanol, 3:2:1) ensures completion. Yields (56–78%) depend on substituent steric effects and reaction time. Post-synthesis, products are purified via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- FTIR : Confirms functional groups (e.g., S=O stretch at ~1619 cm⁻¹, C=N at ~1409 cm⁻¹) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent effects (e.g., aromatic protons at δ 7.2–8.0 ppm, methylene groups at δ 3.1–4.3 ppm) .

- TLC : Validates purity using UV detection .

Q. How do solvent properties influence the solubility and stability of this compound derivatives?

- Methodological Answer : Polar solvents (methanol, DMSO, DMF) enhance solubility due to the sulfinic acid group’s polarity. Stability tests under varying pH and temperature are recommended. For example, derivatives with electron-withdrawing substituents show greater stability in acidic conditions .

Advanced Research Questions

Q. How can computational studies predict the pharmacokinetic and toxicity profiles of benzimidazole derivatives?

- Methodological Answer :

- Lipinski’s Rule of Five : Assess oral bioavailability (molecular weight <500, logP <5, H-bond donors <5, acceptors <10). Derivatives violating these may require structural optimization .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interactions with biological targets .

- ADMET Prediction : Tools like SwissADME evaluate absorption, metabolism, and toxicity in silico .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Study : Compound 3a (2-phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole-5-sulfonic acid) shows distinct NMR shifts (δ 9.73 ppm for sulfonic acid protons) compared to 3c (morpholine-substituted, δ 3.65 ppm for methylene groups). Steric hindrance or hydrogen bonding may explain discrepancies. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography is advised .

Q. What in vitro assays are essential for evaluating the pharmacological potential of these compounds?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or resazurin-based methods on cell lines (e.g., HeLa, HepG2) to determine IC50 values .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification .

- Toxicity Screening : Acute toxicity in Galleria mellonella or zebrafish models precedes mammalian studies .

Q. What strategies improve aqueous solubility for in vivo testing of sulfinic acid derivatives?

- Methodological Answer :

- Salt Formation : Sodium or potassium salts of the sulfinic acid group enhance solubility (e.g., pantoprazole sodium in ) .

- Co-solvent Systems : Use PEG-400 or cyclodextrins to stabilize hydrophobic moieties .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.